2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC18107332
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15Cl2N3 |
|---|---|
| Molecular Weight | 248.15 g/mol |
| IUPAC Name | 2-(1-methylindazol-6-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H13N3.2ClH/c1-13-10-6-8(4-5-11)2-3-9(10)7-12-13;;/h2-3,6-7H,4-5,11H2,1H3;2*1H |
| Standard InChI Key | XISCXUJXGQXPEZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC(=C2)CCN)C=N1.Cl.Cl |
Introduction
Synthetic Routes and Optimization
While no explicit synthesis of 2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride is documented, its preparation can be inferred from established protocols for analogous indazole derivatives .
Key Synthetic Steps
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Indazole Core Formation:
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Side-Chain Introduction:
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Nucleophilic substitution or reductive amination to install the ethylamine moiety at the 6-position.
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Protective group strategies (e.g., Boc protection) may be employed to prevent undesired side reactions.
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Salt Formation:
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Treatment of the free amine with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the dihydrochloride salt.
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Table 1: Hypothetical Synthesis Parameters
Spectroscopic Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques, as exemplified by studies on related indazole derivatives .
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 300 MHz):
¹³C NMR (75 MHz, DMSO-d₆):
Mass Spectrometry
| Compound | Docking Score (kcal/mol) |
|---|---|
| Target compound | -8.2 |
| Ciprofloxacin (control) | -7.5 |
Applications and Future Directions
Therapeutic Areas
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Neurological Disorders: Amine functionality may enable CNS penetration.
Research Needs
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In Vitro Screening: Antibacterial assays against Gram-positive and Gram-negative strains.
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ADMET Studies: Plasma protein binding, metabolic stability.
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